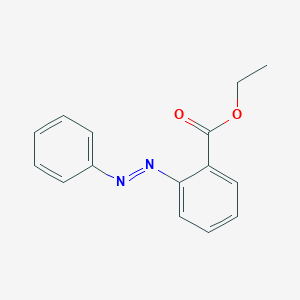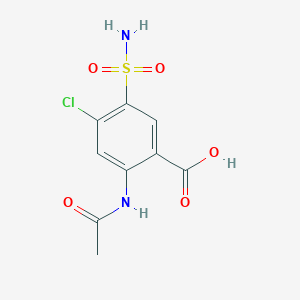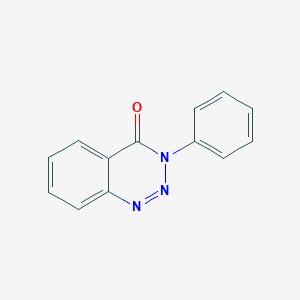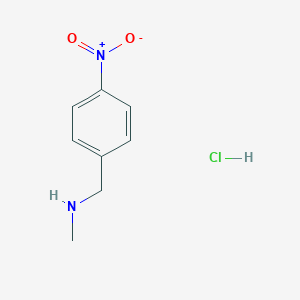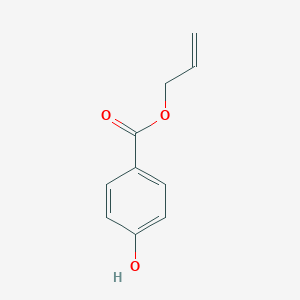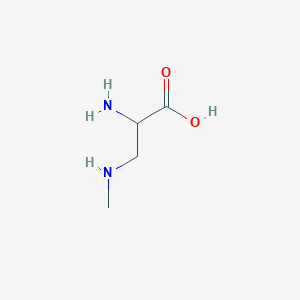
Aluminum triacrylate
概要
説明
Aluminum triacrylate (ATA) is a synthetic chemical compound composed of three molecules of acrylate ester and one molecule of aluminum. It is primarily used as a polymerization inhibitor, but has also been studied for its potential applications in other fields such as biomedicine, materials science and nanotechnology. ATA has a unique combination of properties that make it useful in a variety of applications.
科学的研究の応用
Synthesis and Property Enhancement
Aluminum triacrylate, often used in composites, significantly enhances properties such as dispersibility, corrosion resistance, and thermal stability. For example, in nano-aluminum encapsulation, poly(trimethylolpropane triacrylate) improves the activity preservation in solid rocket propellants (Liu & Ye, 2008). Similarly, aluminum pigments' corrosion resistance and adhesive properties are improved through in situ polymerization with poly(trimethylolpropane triacrylate) (Liu, Ye, Zhang, & Tang, 2008).
Tribological Applications
In tribological (friction and wear) applications, this compound plays a role in enhancing the performance of aluminum alloys and composites. These applications range from automotive components to advanced manufacturing technologies. For instance, metal-matrix composites (MMCs) with this compound show improved wear resistance and mechanical properties, crucial for automotive parts like brake rotors and pistons (Prasad & Asthana, 2004).
Polymer Composites and Hydrogels
In polymer composites, this compound serves as a key component. It's used in creating self-healing polyacrylic acid hydrogels, where it contributes to high swelling degrees and mechanical properties (Anjum et al., 2017). Additionally, in rubber composites, this compound enhances mechanical properties like tensile strength and hardness (Shokrzadeh et al., 2014).
Electronic and Optical Materials
In the field of electronic and optical materials, this compound contributes to the development of light-emitting layers in electroluminescent devices, with studies focusing on its optical properties and photo-degradation (Kumar, Shukla, & Tripathi, 2005). It's also crucial in organic light-emitting diodes (OLEDs) for enhancing electron transport and light emission (Halls & Schlegel, 2001).
Energy Storage Applications
This compound finds applications in energy storage, particularly in aluminum-air batteries. Its presence in polyacrylic acid-based alkaline gel electrolytes helps in preventing leakage and maintaining high ionic conductivity, crucial for enhancing battery performance (Zhang et al., 2014).
Advanced Manufacturing
In advanced manufacturing, this compound is used in laser-based surface modifications of aluminum and its alloys. This approach results in improved mechanical properties like hardness, wear, and fatigue resistance, which are essential in various engineering applications (Quazi et al., 2016).
作用機序
Target of Action
Aluminum triacrylate, also known as aluminum acrylate , is a type of organo-metal salt . It is primarily used as a reactive filler in elastomers . The primary targets of this compound are the polymer matrices in which it is incorporated. It interacts with these matrices to enhance their properties, such as tensile strength, hardness, and abrasion resistance .
Mode of Action
This compound interacts with its targets through a process of homopolymerization and graft copolymerization . This occurs during the curing of the elastomer composites by peroxide . The compound’s interaction with its targets results in enhanced mechanical properties of the elastomer .
Biochemical Pathways
For instance, aluminum can affect the metabolism in humans, influencing the absorption, transport, tissue distribution, and excretion of the metal
Pharmacokinetics
Aluminum exposure can occur through diet, antacids, buffered analgesics, and vaccination . The body burden of aluminum from these sources is significantly less than the safe body burden modeled using regulatory minimal risk levels .
Result of Action
The primary result of the action of this compound is the enhancement of the properties of the elastomers in which it is used. This includes an increase in tensile strength, modulus, hardness, elongation-at-break, and abrasion resistance . These improvements make the elastomers more durable and cost-effective .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in the process of photopolymerization, followed by annealing, the shape of the ceramic can be maintained for further use in molding using stereolithographic 3D printing . The environment’s temperature also plays a role, as the highest shrinkage of a ceramic product occurs in the range of 200–400°C .
Safety and Hazards
将来の方向性
The global aluminum market, which includes compounds like Aluminum triacrylate, is expected to grow steadily in the coming years . Experts predict a 2.06% CAGR from 2023 to 2030, reaching a value of USD 2218.93 million . This growth is driven by urbanization, electrification, and the need for lightweight materials .
生化学分析
Biochemical Properties
Aluminum triacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, this compound can bind to proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to increased oxidative stress in cells, resulting in the activation of signaling pathways related to stress responses . This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell survival . Furthermore, this compound can disrupt cellular metabolism by interfering with metabolic enzymes and pathways, leading to altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . For instance, this compound can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and genomic instability . Additionally, this compound can activate signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of oxidative damage in cells, resulting in decreased cell viability and function . Additionally, the degradation products of this compound can have different biochemical properties, further influencing its effects on cells and tissues over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can lead to toxic or adverse effects, such as increased oxidative stress, inflammation, and tissue damage . Studies have also shown that there may be threshold effects, where a certain dosage level leads to a significant increase in adverse effects . It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the citric acid cycle, leading to decreased energy production and altered metabolic homeostasis . Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses, further influencing cellular function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects on cellular function. This compound can be transported into cells through various transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of this compound within cells can influence its interactions with biomolecules and its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is important for understanding its activity and function. Studies have shown that this compound can localize to specific compartments or organelles within cells, such as the cell wall, nucleus, and chloroplasts . This localization can be influenced by targeting signals or post-translational modifications that direct this compound to specific cellular locations . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum triacrylate can be achieved through a simple reaction between Aluminum chloride and acrylic acid.", "Starting Materials": [ "Aluminum chloride", "Acrylic acid", "Distilled water" ], "Reaction": [ "Add Aluminum chloride to a round-bottom flask containing distilled water and stir until dissolved.", "Gradually add acrylic acid to the solution while stirring continuously.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Allow the solution to cool to room temperature and filter the precipitated Aluminum triacrylate.", "Wash the precipitate with distilled water and dry it in a vacuum oven at 60°C for 24 hours." ] } | |
CAS番号 |
15743-20-1 |
分子式 |
C3H4AlO2 |
分子量 |
99.04 g/mol |
IUPAC名 |
aluminum;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChIキー |
HKPJRGXAMFGTMD-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3] |
正規SMILES |
C=CC(=O)O.[Al] |
その他のCAS番号 |
15743-20-1 |
ピクトグラム |
Irritant; Environmental Hazard |
関連するCAS |
79-10-7 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does aluminum triacrylate interact with ethylene propylene diene monomer (EPDM) and what are the downstream effects on the material properties?
A1: this compound acts as a reactive filler in EPDM, leading to significant improvements in mechanical properties. [, ] It achieves this through two primary mechanisms:
- Ionic Crosslinking: Unlike conventional fillers like carbon black which primarily enhance physical crosslinking, this compound introduces ionic crosslinks within the EPDM matrix. [] This is due to the reactive acrylate groups of this compound.
- Enhanced Filler-Matrix Interaction: this compound improves the interaction between the filler particles (including itself and any carbon black present) and the EPDM matrix. [] This leads to a more homogenous dispersion of fillers and contributes to the enhanced mechanical properties.
Q2: What is the impact of varying this compound loading on the curing characteristics of carbon black-filled EPDM?
A2: Increasing the loading of this compound in carbon black-filled EPDM influences the curing kinetics. [] This is because the combination of carbon black (promoting physical crosslinking) and this compound (introducing ionic crosslinking) results in a complex interplay of curing mechanisms. Studies using rheometers have shown that these altered curing characteristics are dose-dependent, meaning the specific changes in curing time and behavior will vary based on the amount of this compound added. []
Q3: How does the morphology of the EPDM composite change with the addition of this compound?
A3: Scanning electron microscope analysis of fractured surfaces reveals that this compound significantly alters the morphology of EPDM/carbon black composites. [] The presence of this compound, especially when used as a partial substitute for carbon black, leads to a more homogeneous dispersion of fillers within the EPDM matrix. [] This improved filler-matrix interaction is visually evident in the micrographs and contributes to the enhanced mechanical properties observed in these composites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)
![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)



